N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide
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Overview
Description
WAY-357980, also known as Benzoic acid, 2-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]hydrazide, is a chemical compound with the molecular formula C23H17FN4O and a molecular weight of 384.41 g/mol . This compound is primarily known for its selective inhibition of cyclooxygenase-2 (COX-2), making it a potent anti-inflammatory agent .
Preparation Methods
The synthesis of WAY-357980 involves several steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form 4-fluorophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate to form the pyrazole ring.
Condensation Reaction: The pyrazole derivative is then subjected to a condensation reaction with benzohydrazide to form the final product, WAY-357980.
Industrial production methods for WAY-357980 are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for larger scale production.
Chemical Reactions Analysis
WAY-357980 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert WAY-357980 into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-357980 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving COX-2 inhibitors.
Biology: The compound is utilized in biological assays to study its effects on COX-2 enzyme activity.
Mechanism of Action
WAY-357980 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By blocking COX-2, WAY-357980 reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
WAY-357980 is compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds inhibit COX-2, WAY-357980 is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar Compounds
- Celecoxib
- Rofecoxib
- Valdecoxib
These compounds share the common feature of COX-2 inhibition but differ in their chemical structures and specific effects .
Properties
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h1-16H,(H,26,29)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUITSQGQZUOY-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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